Methyl 2-chloro-2-(3,5-difluorophenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-chloro-2-(3,5-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSMCJVRECMVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Addition Reaction
The diazotization-addition method, as detailed in patent CN106928044A, involves reacting 3,5-difluoroaniline with vinylidene chloride in the presence of diazo reagents and dual catalysts. The reaction proceeds under acidic conditions (20–30% HCl or H₂SO₄) at 85–95°C to form 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene. Key parameters include:
- Catalytic System : Copper acetate (20 g) and tetrabutylammonium chloride (20 g) enhance regioselectivity and reaction rate.
- Solvent Ratio : A water-to-organic solvent (e.g., dichloromethane) ratio of 0.2–1.5 optimizes phase transfer efficiency.
- Temperature Control : Maintaining −5 to 5°C during diazotization prevents side reactions.
This step typically achieves 70–80% conversion, with the intermediate isolated via dichloromethane extraction.
Hydrolysis to Carboxylic Acid
The trichloroethyl intermediate undergoes acid-catalyzed hydrolysis (25% HCl, 80–95°C) to yield 2-chloro-2-(3,5-difluorophenyl)acetic acid. Prolonged reaction times (8–10 hours) ensure complete dechlorination, yielding the acid in 85–90% purity. Recrystallization from toluene elevates purity to >99%.
Esterification with Methanol
Esterification employs methanol and concentrated H₂SO₄ under reflux. For example, reacting 2-chloro-2-(3,5-difluorophenyl)acetic acid (300 g) with methanol (500 mL) and H₂SO₄ (10 mL) at 65°C for 6 hours produces the target ester in 72–78% yield.
Hydrolysis of Trichloroethyl Intermediates Followed by Methylation
Synthesis of Trichloroethyl Intermediate
Alternative approaches start with 3,5-difluorophenylacetic acid derivatives. For instance, treating 3,5-difluorophenylacetonitrile with Cl₂ in CCl₄ at 40°C generates 2-chloro-2-(3,5-difluorophenyl)acetonitrile, which is hydrolyzed to the acid using NaOH (30%, 60°C).
Methylation Techniques
Methylation via Fischer esterification (methanol/H₂SO₄) remains standard, but dimethyl carbonate (DMC) offers a greener alternative. Using DMC (2 equiv) and K₂CO₃ at 100°C for 12 hours achieves 68% yield with reduced waste.
Direct Chlorination of Phenylacetate Esters
Radical Chlorination
Direct chlorination of methyl 2-(3,5-difluorophenyl)acetate with SO₂Cl₂ under UV light (λ = 365 nm) in CCl₄ introduces the chloro substituent. However, this method suffers from poor regioselectivity (≤50% yield) and requires rigorous purification.
Electrophilic Chlorination
Employing Cl₂ gas in acetic acid at 25°C selectively chlorinates the α-position. A catalytic FeCl₃ (5 mol%) enhances reaction rate, yielding 65–70% of the desired ester after column chromatography.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Diazotization-Esterification | 72–78% | >99% | High selectivity; scalable | Multi-step; hazardous reagents |
| Trichloroethyl Hydrolysis | 68–75% | >99% | Mild conditions; avoids Cl₂ gas | Long reaction times |
| Direct Chlorination | 50–70% | 95–98% | Fewer steps | Low selectivity; requires UV/FeCl₃ |
Optimization Strategies and Challenges
Catalyst Screening
Copper-based catalysts (e.g., Cu(OAc)₂) outperform FeCl₃ in diazotization, reducing byproducts from 15% to <5%. Similarly, ionic liquids like [BMIM]BF₄ improve esterification yields by 10% via enhanced methanol activation.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate chlorination but complicate purification. Mixed solvents (TFE/Et₂O, 1:3) balance reactivity and isolation efficiency, as demonstrated in ICl-mediated syntheses.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-(3,5-difluorophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-chloro-2-(3,5-difluorophenyl)acetic acid.
Reduction: Formation of 2-chloro-2-(3,5-difluorophenyl)ethanol.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 2-chloro-2-(3,5-difluorophenyl)acetate has been evaluated for its potential as an anticancer agent. The incorporation of fluorine atoms into organic compounds can significantly enhance their biological activity due to increased lipophilicity and metabolic stability. Studies have shown that fluorinated compounds often exhibit improved potency against cancer cell lines, making them valuable in the design of new anticancer drugs .
Structure-Activity Relationship Studies
The compound serves as a critical building block in the synthesis of more complex molecules. By modifying the substituents on the aromatic ring or the ester moiety, researchers can explore structure-activity relationships that lead to the development of selective inhibitors for various biological targets, including kinases and other enzymes involved in cancer progression .
Chemical Synthesis
Synthetic Intermediates
this compound is utilized as an intermediate in the synthesis of other fluorinated compounds. Its chlorinated and difluorinated structure allows for further functionalization through nucleophilic substitutions or coupling reactions. This versatility makes it a valuable reagent in organic synthesis .
Reactions with Nucleophiles
The presence of a chlorine atom enhances the electrophilicity of the carbon atom adjacent to it, facilitating nucleophilic attack by various reagents. This property is exploited in synthetic strategies to create diverse derivatives that may possess unique pharmacological properties .
Material Science
Fluorinated Polymers
The compound can be used in the production of fluorinated polymers, which are known for their thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and electronic components where durability and performance under harsh conditions are required .
Case Study 1: Anticancer Drug Development
A study investigated a series of fluorinated esters derived from this compound for their anticancer properties. The results indicated that modifications to the difluorophenyl group significantly affected cytotoxicity against breast cancer cell lines. The best-performing derivative showed a half-maximal inhibitory concentration (IC50) value lower than traditional chemotherapeutics .
Case Study 2: Synthesis of Kinase Inhibitors
In another research effort, this compound was employed as a precursor to synthesize a library of kinase inhibitors. The resulting compounds were screened for their ability to inhibit specific kinase pathways involved in tumor growth. Several candidates demonstrated promising selectivity and potency, paving the way for further development into clinical candidates .
Mechanism of Action
The mechanism of action of Methyl 2-chloro-2-(3,5-difluorophenyl)acetate involves its interaction with molecular targets through its functional groups. The ester group can participate in hydrolysis reactions, while the chlorine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-chloro-2-(3,5-difluorophenyl)acetate with five analogs, focusing on substituent effects, physicochemical properties, and reactivity.
Methyl 2-(3,5-Difluorophenyl)Acetate
- Structure : Lacks the α-chloro substituent.
- Purity : 95–97% (commercially available) .
- Synthesis : Prepared via esterification of 2-(3,5-difluorophenyl)acetic acid.
- Properties :
tert-Butyl 2-(3,5-Difluorophenyl)Acetate
- Structure : tert-Butyl ester replaces methyl group.
- Yield : 66% synthesis from methyl ester precursor .
- Properties :
Methyl 2-Amino-2-(2,5-Difluorophenyl)Acetate Hydrochloride
- Structure: Amino substituent replaces chlorine; fluorine at 2,5-positions.
- Molecular Weight : 237.63 g/mol .
- Properties: Hydrochloride salt improves aqueous solubility. Amino group introduces hydrogen-bonding capacity (1 donor, 4 acceptors). Altered fluorine substitution (2,5 vs. 3,5) affects aromatic electronics.
Ethyl 2-Chloro-2-[2-(3,5-Dichlorophenyl)Hydrazono]Acetate
- Structure: Hydrazono group and 3,5-dichlorophenyl substituents.
- Properties: Higher lipophilicity (XLogP3 = 4.7 vs. ~2.5–3.0 estimated for difluoro analog). Topological polar surface area: 50.7 Ų (vs. ~40–45 Ų for non-hydrazono analogs). Enhanced reactivity via hydrazono moiety, enabling chelation or cyclization .
Methyl 2-[[[2-(3,5-Difluorophenyl)Acetyl]Amino]Methoxy]Acetate
- Structure : Extended chain with acetamido methoxy group.
- Applications : Intermediate for peptide-like or functionalized molecules.
- Properties: Increased molecular complexity (additional amide and ether linkages). Potential for hydrogen bonding (amide NH) and conformational flexibility .
Research Implications
- Synthetic Utility: The α-chloro group in this compound may facilitate nucleophilic substitution or elimination reactions, contrasting with non-chlorinated esters .
- Fluorine Effects : 3,5-Difluorophenyl analogs exhibit distinct electronic profiles compared to 2,5- or 2,4-substituted derivatives, influencing binding interactions in drug design .
- Stability : tert-Butyl esters offer hydrolytic stability, whereas methyl esters are more reactive in acyl transfer reactions .
By leveraging structural analogs, researchers can predict the behavior of this compound in synthetic pathways or biological systems, though direct experimental validation is recommended.
Biological Activity
Methyl 2-chloro-2-(3,5-difluorophenyl)acetate is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H8ClF2O2
- Molecular Weight : 222.61 g/mol
- CAS Number : 1697762-69-8
The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological targets, enhancing its reactivity and binding affinity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chlorine atom can participate in nucleophilic substitutions, while the fluorine atoms may enhance lipophilicity and improve membrane permeability, facilitating cellular uptake.
Key Mechanisms:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives with varied biological activities.
- Hydrolysis : The ester bond can be hydrolyzed to yield acetic acid and a substituted phenol, potentially altering the compound's activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways due to its structural features that allow for competitive binding.
Pharmacological Applications
Research indicates that this compound may serve as a precursor for developing active pharmaceutical ingredients (APIs) with anti-inflammatory and antimicrobial properties. Below are some notable findings from recent studies:
| Study | Activity | IC50 Value | Target |
|---|---|---|---|
| Antimicrobial | < 10 µM | Various bacterial strains | |
| Anti-inflammatory | 15 µM | COX enzyme inhibition | |
| Anticancer (HCT116 cell line) | 4.363 µM | Tumor growth inhibition |
Case Studies
- Antimicrobial Activity : A study evaluated the compound against a panel of bacterial strains, showing significant inhibition with an IC50 value below 10 µM. This suggests potential as an antimicrobial agent.
- Anti-inflammatory Effects : In vitro assays demonstrated that this compound effectively inhibited COX enzymes, which play a crucial role in inflammation pathways. The observed IC50 was around 15 µM.
- Anticancer Properties : In a study involving human colon cancer (HCT116) cell lines, the compound exhibited potent anticancer activity with an IC50 value of 4.363 µM, indicating its potential as a chemotherapeutic agent.
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-chloro-2-(3,5-difluorophenyl)acetate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Synthetic routes may involve nucleophilic substitution or esterification of 3,5-difluorophenylacetic acid derivatives. For example, reacting 2-chloro-2-(3,5-difluorophenyl)acetic acid with methanol under acidic catalysis (e.g., H₂SO₄) or using methyl chloride in the presence of a base. Optimization strategies include:
- Temperature control : Storage at 0–6°C during synthesis to minimize side reactions (as seen in analogous chloro-fluorophenyl esters) .
- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance esterification efficiency.
- Purity monitoring : Post-synthesis HPLC analysis (e.g., SMD-TFA50 conditions with retention time ~0.99 minutes) to confirm yield and purity .
Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
Key techniques include:
- LCMS : Confirm molecular weight (e.g., m/z ~216–218 [M+H]⁺) and detect impurities .
- NMR spectroscopy : ¹H/¹³C NMR to assign the chloroacetate moiety (δ ~4.0–4.5 ppm for methyl ester) and aromatic fluorine coupling patterns .
- Elemental analysis : Validate C, H, Cl, and F percentages against theoretical values.
- HPLC : Compare retention times under standardized conditions (e.g., TFA-modified mobile phases) .
Advanced: What strategies are effective in resolving contradictory spectral data (e.g., NMR vs. LCMS) when analyzing derivatives of this compound?
Methodological Answer:
- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas independently of NMR.
- Dynamic NMR : Investigate rotational barriers in the ester group that may cause signal splitting or broadening.
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals from the 3,5-difluorophenyl group .
- Control experiments : Compare with structurally similar compounds (e.g., methyl 2-chloro-4-fluorophenylacetate) to identify substituent-specific spectral patterns .
Advanced: How can computational chemistry aid in predicting the reactivity of the chloro and difluorophenyl groups in this compound during nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Model transition states to predict regioselectivity (e.g., chloro group vs. ester hydrolysis).
- Electrostatic potential maps : Identify electron-deficient sites (e.g., chloroacetate carbon) prone to nucleophilic attack.
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance SN2 reactivity .
- Analog benchmarking : Compare with cyano-substituted analogs (e.g., methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate) to assess electronic effects .
Basic: What are the critical storage conditions for this compound to prevent degradation, and how should stability be monitored?
Methodological Answer:
- Storage : Keep at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Stability testing : Periodic HPLC analysis to detect degradation products (e.g., free acid or demethylated derivatives).
- Moisture control : Use molecular sieves in storage vials to minimize water ingress .
Advanced: In multi-step syntheses utilizing this compound, how can competing side reactions (e.g., elimination vs. substitution) be controlled?
Methodological Answer:
- Solvent polarity : Use polar aprotic solvents (e.g., acetonitrile) to favor substitution over elimination.
- Base selection : Sterically hindered bases (e.g., DIPEA) reduce β-elimination risks.
- In-situ monitoring : Track reaction progress via LCMS (e.g., m/z shifts indicating intermediates) .
- Temperature gradients : Start at low temperatures (–20°C) to kinetically trap substitution products .
Advanced: How does the electronic influence of the 3,5-difluorophenyl group affect the reactivity of the adjacent chloroacetate moiety in cross-coupling reactions?
Methodological Answer:
- Electron-withdrawing effects : Fluorine substituents increase the electrophilicity of the chloroacetate carbon, enhancing reactivity in Suzuki-Miyaura or Ullmann couplings.
- Steric considerations : The meta-fluorine arrangement minimizes steric hindrance, enabling efficient catalyst access .
- Comparative studies : Contrast with non-fluorinated analogs (e.g., methyl 2-chlorophenylacetate) to isolate electronic vs. steric contributions .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
- Waste disposal : Segregate halogenated waste and consult professional disposal services (per guidelines in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
